molecular formula C5H5ClN2O B6338042 5-Amino-4-chloro-pyridin-3-ol CAS No. 1393554-29-4

5-Amino-4-chloro-pyridin-3-ol

Cat. No.: B6338042
CAS No.: 1393554-29-4
M. Wt: 144.56 g/mol
InChI Key: VHDOIFLIVYHKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-chloro-pyridin-3-ol: is an organic compound with the molecular formula C5H5ClN2O . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4-position, and a hydroxyl group at the 3-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-pyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 3-hydroxy-5-aminopyridine. The reaction typically uses thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the 4-position. Another method involves the nitration of 4-chloro-3-hydroxypyridine followed by reduction to introduce the amino group at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-4-chloro-pyridin-3-ol can undergo oxidation reactions to form corresponding N-oxides or quinone derivatives.

    Reduction: The compound can be reduced to form 5-amino-4-chloro-pyridine by removing the hydroxyl group.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides or quinone derivatives.

    Reduction: 5-amino-4-chloro-pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-4-chloro-pyridin-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its structural analogs are investigated for their potential as enzyme inhibitors.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their antimicrobial, antiviral, and anticancer properties. Some derivatives have shown promise as kinase inhibitors and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of materials with specific physical and chemical characteristics.

Comparison with Similar Compounds

  • 4-Amino-3-chloro-pyridin-2-ol
  • 5-Amino-3-chloro-pyridin-4-ol
  • 3-Amino-4-chloro-pyridin-5-ol

Comparison: Compared to its analogs, 5-Amino-4-chloro-pyridin-3-ol has a unique substitution pattern that influences its reactivity and biological activity. The position of the amino, chloro, and hydroxyl groups affects its ability to participate in specific chemical reactions and interact with biological targets. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-amino-4-chloropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-3(7)1-8-2-4(5)9/h1-2,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDOIFLIVYHKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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